
Application Note and Protocols for Glycerol
Removal from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glycerol

Cat. No.: B036638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Glycerol is a frequently used cryoprotectant for long-term storage of proteins at low

temperatures, preventing damage from ice crystal formation. However, its presence can

interfere with downstream applications such as mass spectrometry, immunoassays, and

various chromatographic techniques. Therefore, efficient removal of glycerol is a critical step in

many experimental workflows.

This document provides a detailed overview and comparison of common methods for glycerol
removal from protein samples. It includes step-by-step protocols for each technique and a

comparative analysis to aid researchers in selecting the most appropriate method for their

specific needs. The primary methods covered are:

Dialysis: A classic method for buffer exchange based on passive diffusion.

Diafiltration (using Spin Columns): A rapid method that combines centrifugation and a semi-

permeable membrane for buffer exchange and concentration.

Buffer Exchange/Desalting Chromatography: Utilizes size-exclusion principles to separate

proteins from smaller molecules like glycerol.
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Protein Precipitation (Ammonium Sulfate and Acetone): Methods that insolubilize proteins,

allowing for their separation from soluble contaminants like glycerol.

Comparison of Glycerol Removal Methods
The choice of method for glycerol removal depends on several factors, including the initial

sample volume, protein concentration, desired final concentration, and the sensitivity of the

protein to different conditions. The following table summarizes the key quantitative and

qualitative parameters for each method.
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The following sections provide detailed workflows and protocols for each glycerol removal

method.

Dialysis
Dialysis is a gentle method that relies on the diffusion of small molecules across a semi-

permeable membrane while retaining larger molecules like proteins.
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Figure 1. Workflow for glycerol removal using dialysis.

Protocol: Dialysis

Materials:

Dialysis tubing or cassette with a molecular weight cut-off (MWCO) significantly smaller

than the protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).

Dialysis buffer (the desired final buffer for the protein sample).
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Stir plate and stir bar.

A large beaker or container.

Procedure:

1. Prepare the dialysis tubing according to the manufacturer's instructions. This may involve

rinsing with DI water to remove preservatives.

2. Load the protein sample into the dialysis tubing, ensuring to leave some space for

potential volume changes.

3. Securely close the tubing with clips.

4. Place the sealed tubing into a beaker containing a large volume of dialysis buffer (at least

200 times the sample volume).

5. Place the beaker on a stir plate and stir gently at 4°C.

6. Allow dialysis to proceed for 2-4 hours.

7. Change the dialysis buffer. Repeat the buffer change at least two more times over a period

of 12-24 hours.

8. After the final buffer exchange, carefully remove the dialysis tubing from the buffer.

9. Transfer the protein sample from the tubing to a clean tube.

Diafiltration (Spin Columns)
This method uses centrifugal force to pass the buffer and small molecules through a

membrane, while the protein is retained. It is a much faster alternative to dialysis.
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Figure 2. Workflow for glycerol removal using diafiltration (spin columns).

Protocol: Diafiltration using Spin Columns

Materials:

Centrifugal filter unit (e.g., Amicon® Ultra) with an appropriate MWCO.

Exchange buffer (the desired final buffer).

Centrifuge with a rotor compatible with the filter units.

Procedure:

1. Place the spin column into a collection tube.

2. Add the protein sample to the spin column.

3. Centrifuge at the manufacturer's recommended speed and time (e.g., 14,000 x g for 10-20

minutes) until the sample volume is reduced to the desired level.[4]
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4. Discard the flow-through from the collection tube.

5. Add the exchange buffer to the spin column to bring the volume back to the original

sample volume.

6. Gently pipet up and down to mix.

7. Repeat the centrifugation (step 3), discarding the flow-through (step 4), and adding fresh

exchange buffer (step 5) for a total of 3-4 cycles to ensure complete glycerol removal.[6]

[7]

8. After the final spin, place the spin column upside down in a clean collection tube.

9. Centrifuge for a short duration (e.g., 1,000 x g for 2 minutes) to collect the concentrated,

glycerol-free protein sample.[4]

Desalting Chromatography
This technique utilizes a gel filtration matrix to separate proteins from smaller molecules based

on their size.
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Figure 3. Workflow for glycerol removal using desalting chromatography.

Protocol: Desalting Chromatography
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Materials:

Pre-packed desalting column (e.g., Zeba™ Spin Desalting Columns or PD-10 columns).

Desired final buffer.

Centrifuge (for spin columns) or collection tubes.

Procedure (for spin columns):

1. Remove the column's bottom closure and place it in a collection tube.

2. Centrifuge the column to remove the storage buffer.

3. Place the column in a new collection tube.

4. Slowly apply the protein sample to the center of the resin bed.

5. Centrifuge at the manufacturer's recommended speed and time to collect the desalted

protein sample. The glycerol will be retained in the column matrix.

Protein Precipitation
This method uses a cold organic solvent to precipitate proteins, leaving glycerol in the soluble

fraction.
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Figure 4. Workflow for glycerol removal using acetone precipitation.

Protocol: Acetone Precipitation
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Materials:

Ice-cold acetone (-20°C).

Acetone-compatible centrifuge tubes.

Centrifuge capable of reaching >13,000 x g.

Desired final buffer for resuspension.

Procedure:

1. Cool the protein sample on ice.

2. Add four volumes of ice-cold acetone to the protein sample.[11]

3. Vortex briefly and incubate at -20°C for at least 60 minutes.[11]

4. Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.[11]

5. Carefully decant and discard the supernatant, which contains the glycerol.

6. Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this will make

resuspension difficult.[11]

7. Resuspend the protein pellet in the desired buffer.

This technique, also known as "salting out," uses a high concentration of ammonium sulfate to

precipitate proteins.
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Figure 5. Workflow for glycerol removal using ammonium sulfate precipitation.

Protocol: Ammonium Sulfate Precipitation

Materials:

Solid ammonium sulfate.

Centrifuge tubes.

Centrifuge.

Desired resuspension buffer.

Dialysis or desalting materials for subsequent salt removal.

Procedure:

1. Place the protein sample in a beaker on ice with a stir bar and stir gently.

2. Slowly add finely ground solid ammonium sulfate to the desired saturation level (this

needs to be empirically determined for the protein of interest, but 50-80% saturation is a

common starting point).

3. Allow the protein to precipitate by stirring gently on ice for 30-60 minutes.

4. Transfer the solution to a centrifuge tube and centrifuge at ≥10,000 x g for 15-30 minutes

at 4°C.

5. Discard the supernatant containing the glycerol.

6. Resuspend the protein pellet in a minimal volume of the desired buffer.

7. Crucially, the high concentration of ammonium sulfate must now be removed. This is

typically done using dialysis or a desalting column as described in sections 3.1 and 3.3.

Concluding Remarks
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The selection of an appropriate method for glycerol removal is a balance between the need for

speed, sample recovery, and the maintenance of protein integrity. For rapid, small-scale

applications with high recovery, diafiltration using spin columns is often the method of choice.

For larger volumes where time is not a critical factor, dialysis remains a gentle and effective

option. Precipitation methods are useful for concentrating dilute samples but carry a higher risk

of protein denaturation. It is often advisable to test multiple methods on a small scale to

determine the optimal procedure for a specific protein and downstream application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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